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Introduction

DMHBO+ is a cationic fluorophore utilized in fluorescence microscopy for imaging RNA within
living cells. Its fluorescence is significantly enhanced upon binding to the "Chili" RNA aptamer,
a specific RNA sequence that can be genetically fused to a target RNA molecule. This
fluorogen-aptamer system mimics the behavior of red fluorescent proteins and is distinguished
by a large Stokes shift, which is the difference between the excitation and emission maxima.[1]
This property minimizes the re-absorption of emitted light, making it a valuable tool for various
imaging applications, including Forster Resonance Energy Transfer (FRET) based systems.[1]

Photophysical and Chemical Properties of DMHBO+

The key characteristics of DMHBO+ are summarized below. Understanding these properties is
crucial for designing and optimizing fluorescence microscopy experiments.
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Property Value Reference
Excitation Maximum (Aex) 456 nm
Emission Maximum (Aem) 592 nm

Quantum Yield (®)

0.1 (when bound to Chili

aptamer)

Stokes Shift

136 nm

Molecular Weight (M.Wt)

552.37 g/mol

Formula C22H25IN4Os
Binding Affinity (Kd) 12 nM (to Chili aptamer)

- Soluble in DMSO (up to 50
Solubility

mM)

Recommended Fluorescence Microscopy Settings

To effectively visualize the DMHBO+-Chili complex, the microscope's light source and filter sets
must be properly configured to match the fluorophore's spectral properties.
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Parameter

Recommended
Specification

Rationale

Excitation Source

Broadband lamp (e.g.,

Mercury, Xenon) or Laser

Source must efficiently emit
light around the 456 nm

excitation peak.

Excitation Filter

450/30 nm (e.g., ~435-465 nm

bandpass)

To specifically select excitation
wavelengths close to the 456
nm peak of DMHBO+.

Dichroic Mirror

~495 nm longpass or

appropriate bandpass mirror

To efficiently reflect excitation
light towards the sample and
transmit emitted light towards

the detector.

Emission Filter

590/50 nm (e.g., ~565-615 nm

bandpass)

To isolate the fluorescence
signal from DMHBO+ (peak at
592 nm) and block unwanted
background and excitation
light.

Experimental Protocols
Preparation of DMHBO+ Stock Solution

Materials:

« DMHBO+ powder

e Anhydrous Dimethyl sulfoxide (DMSO)

e Microcentrifuge tubes

Procedure:

e Based on the product's molecular weight of 552.37, prepare a stock solution. For a 10 mM
stock solution, dissolve 5.52 mg of DMHBO+ in 1 mL of anhydrous DMSO.

» Vortex the solution thoroughly to ensure the powder is completely dissolved.
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 Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated
freeze-thaw cycles.

» Store the stock solution at -20°C, protected from light.

Live-Cell Imaging of Chili Aptamer-Tagged RNA with
DMHBO+

This protocol outlines the steps for labeling and imaging live cells that have been engineered to
express an RNA of interest tagged with the Chili aptamer.

Materials:
o Cells expressing Chili aptamer-tagged RNA, seeded on a suitable imaging dish or plate
o« DMHBO+ stock solution (10 mM in DMSO)

o Pre-warmed cell culture medium or imaging buffer (e.g., Hank's Balanced Salt Solution,
HBSS)

Workflow Diagram:
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Caption: Workflow for live-cell imaging of RNA using DMHBO+ and the Chili aptamer.

Procedure:
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Cell Seeding: Seed cells expressing the Chili aptamer-tagged RNA onto a glass-bottom dish
or chamber slide suitable for fluorescence microscopy. Allow cells to adhere and reach the
desired confluency (typically 60-80%).

Prepare Working Solution: Dilute the 10 mM DMHBO+ stock solution in pre-warmed cell
culture medium or imaging buffer to the desired final concentration. The optimal
concentration should be determined empirically but typically ranges from 1 uM to 10 puM.

Cell Staining: a. Aspirate the culture medium from the cells. b. Gently wash the cells once
with pre-warmed imaging buffer, if desired, to remove any residual serum or phenol red
which can increase background fluorescence. c. Add the DMHBO+ working solution to the
cells.

Incubation: Incubate the cells at 37°C in a controlled environment for 15-30 minutes to allow
for dye uptake and binding to the Chili aptamer. This step should be performed in the dark to
prevent photobleaching.

Imaging: a. Transfer the imaging dish to the fluorescence microscope. b. Use the
recommended filter settings (Excitation: ~450 nm, Emission: ~590 nm) to visualize the
fluorescent signal. c. Adjust exposure time and gain to achieve a good signal-to-noise ratio
while minimizing phototoxicity.[2] It is advisable to use the lowest possible excitation light
intensity and exposure time. d. Acquire images for analysis of RNA localization and
dynamics.

Application Notes and Considerations

o FRET Donor: DMHBO+ serves as an excellent FRET donor to rhodamine dyes like Atto 590,
enabling the development of FRET-based RNA biosensors.

e pH Sensitivity: The absorbance and fluorescence of DMHBO+ can be influenced by pH.[1] It
IS important to maintain a stable and physiological pH in the imaging buffer during
experiments.

o Background Fluorescence: To optimize the signal-to-background ratio, consider using phenol
red-free medium for imaging, as phenol red can contribute to background fluorescence.[3]
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o Phototoxicity: Like all fluorescence imaging, prolonged exposure to excitation light can cause
phototoxicity and photobleaching. Minimize light exposure by using neutral density filters,
reducing exposure times, and acquiring only the necessary number of images.[2]

o Controls: It is essential to include proper controls in your experiment. Cells that do not
express the Chili aptamer should be imaged under the same conditions to assess non-
specific binding and background fluorescence of DMHBO+.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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